

# An In-depth Technical Guide to Methyl 5-methoxy-1H-indole-3-carboxylate

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## Compound of Interest

Compound Name: *methyl 5-methoxy-1H-indole-3-carboxylate*

Cat. No.: B069759

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CAS Number: 172595-68-5

This technical guide provides a comprehensive overview of **methyl 5-methoxy-1H-indole-3-carboxylate**, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document outlines its chemical properties, a detailed synthetic protocol, and insights into its potential biological activities and associated signaling pathways based on related methoxyindole derivatives.

## Physicochemical and Spectroscopic Data

**Methyl 5-methoxy-1H-indole-3-carboxylate** is a derivative of indole, a prominent scaffold in medicinal chemistry. The introduction of a methoxy group at the 5-position and a methyl carboxylate at the 3-position significantly influences its electronic and steric properties, making it a valuable intermediate for the synthesis of more complex bioactive molecules.

Property	Value
CAS Number	172595-68-5
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	205.21 g/mol
IUPAC Name	methyl 5-methoxy-1H-indole-3-carboxylate
Synonyms	5-Methoxy-1H-indole-3-carboxylic acid methyl ester, Methyl 5-methoxyindole-3-carboxylate
Predicted <sup>1</sup> H NMR	δ (ppm): ~11.0-12.0 (s, 1H, NH), ~7.9-8.1 (s, 1H, H2), ~7.2-7.4 (d, 1H, H4), ~7.0-7.2 (d, 1H, H7), ~6.8-7.0 (dd, 1H, H6), ~3.8 (s, 3H, OCH <sub>3</sub> ), ~3.7 (s, 3H, COOCH <sub>3</sub> )
Predicted <sup>13</sup> C NMR	δ (ppm): ~165 (C=O), ~155 (C5), ~136 (C7a), ~131 (C3a), ~125 (C2), ~115 (C7), ~112 (C4), ~103 (C6), ~101 (C3), ~56 (OCH <sub>3</sub> ), ~51 (COOCH <sub>3</sub> )
Predicted IR (cm <sup>-1</sup> )	~3300-3400 (N-H stretch), ~2950 (C-H stretch), ~1700 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O stretch)
Predicted Mass Spec.	[M+H] <sup>+</sup> : 206.0812

Note: Predicted spectroscopic data is based on the analysis of closely related structures and may vary from experimental results.

## Experimental Protocols

The synthesis of **methyl 5-methoxy-1H-indole-3-carboxylate** can be readily achieved through the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 5-methoxy-1H-indole-3-carboxylic acid.<sup>[1]</sup> This method is a reliable and straightforward acid-catalyzed reaction.<sup>[2][3][4]</sup>

# Synthesis of Methyl 5-methoxy-1H-indole-3-carboxylate via Fischer-Speier Esterification

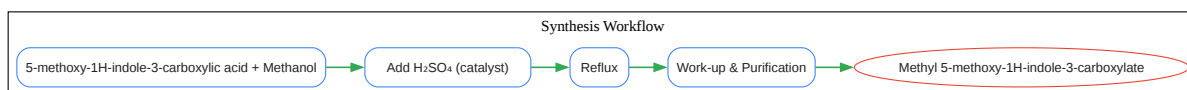
## Materials:

- 5-methoxy-1H-indole-3-carboxylic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

## Procedure:

- In a round-bottom flask, suspend 5-methoxy-1H-indole-3-carboxylic acid in an excess of anhydrous methanol.
- With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **methyl 5-methoxy-1H-indole-3-carboxylate** can be further purified by recrystallization.



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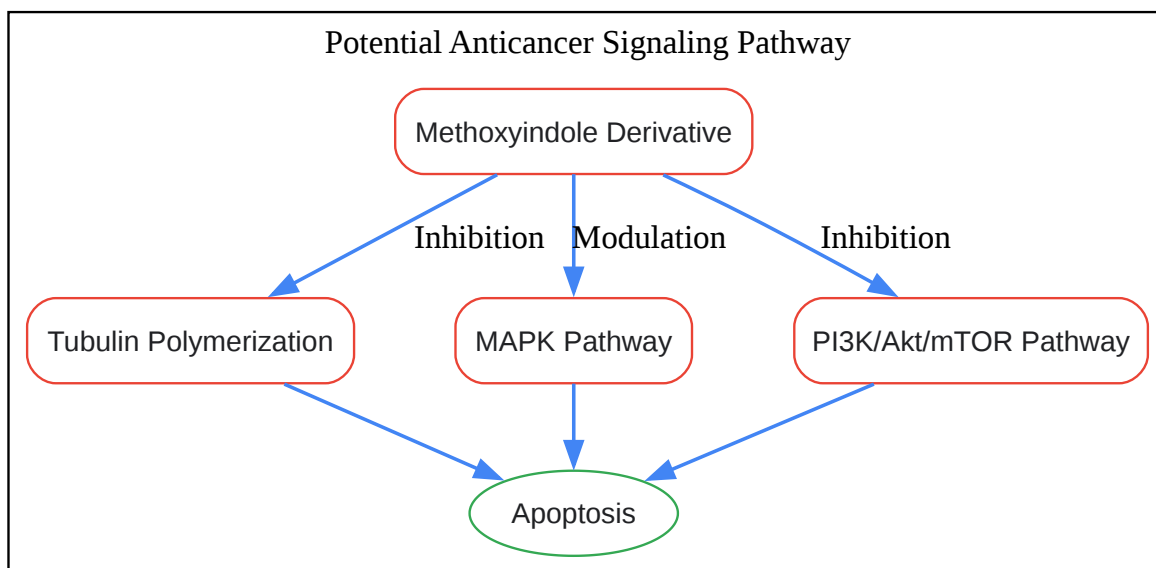
Synthetic workflow for **methyl 5-methoxy-1H-indole-3-carboxylate**.

## Biological Activities and Signaling Pathways

While specific biological data for **methyl 5-methoxy-1H-indole-3-carboxylate** is limited in publicly available literature, the broader class of methoxyindole derivatives has garnered significant attention for its therapeutic potential, particularly in oncology and as antifungal agents.

## Anticancer Potential

Numerous studies have highlighted the role of indole derivatives as potent anticancer agents. [5][6] One of the key mechanisms of action for some methoxyindoles is the inhibition of tubulin polymerization.[7] By interfering with the dynamics of microtubules, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer, is a potential target for indole alkaloids.[8] Furthermore, some bisindole alkaloids have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[9]



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Potential anticancer signaling pathways modulated by methoxyindole derivatives.

## Antifungal Activity

Indole derivatives have also demonstrated promising antifungal properties.[10] The proposed mechanisms of action include the disruption of the fungal cell wall and the induction of reactive oxygen species (ROS), leading to fungal cell death.[11][12] The inhibition of 1,3- $\beta$ -D-glucan synthase, an essential enzyme for fungal cell wall synthesis, is a key target for some antifungal agents.[13]

## Conclusion

**Methyl 5-methoxy-1H-indole-3-carboxylate** is a valuable building block in medicinal chemistry. Its synthesis is straightforward, and the broader class of methoxyindoles exhibits significant potential as anticancer and antifungal agents. Further investigation into the specific biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

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